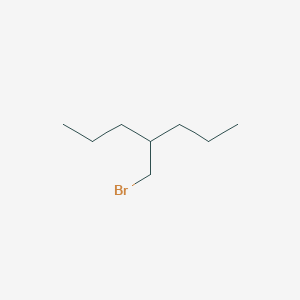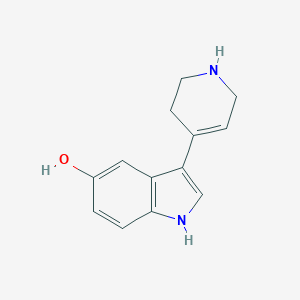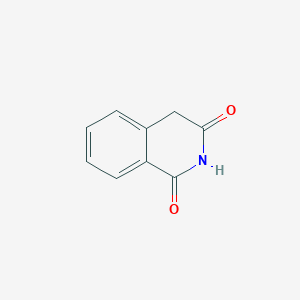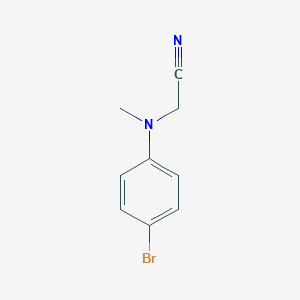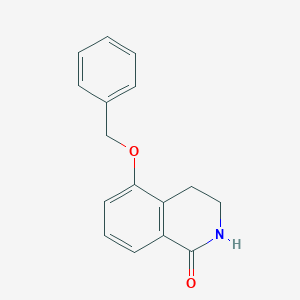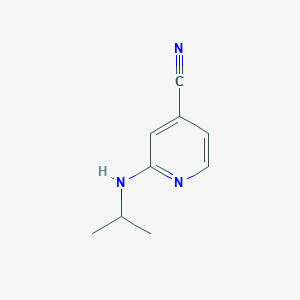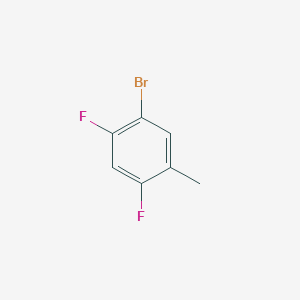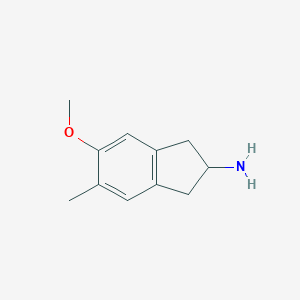![molecular formula C10H6ClN3 B182257 9-chloro-1H-pyrazolo[3,4-f]quinoline CAS No. 148018-24-0](/img/structure/B182257.png)
9-chloro-1H-pyrazolo[3,4-f]quinoline
Vue d'ensemble
Description
9-Chloro-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. . The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a chlorine atom at the 9th position.
Méthodes De Préparation
The synthesis of 9-chloro-1H-pyrazolo[3,4-f]quinoline can be achieved through several methods. One common approach involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as tetrahydrofuran . The reaction typically proceeds under reflux conditions, and the product is obtained in good yield after purification.
Another method involves the condensation of anthranilic acid derivatives followed by cyclization and substitution reactions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
9-Chloro-1H-pyrazolo[3,4-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, which may have enhanced biological activity.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 9-chloro-1H-pyrazolo[3,4-f]quinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in pathogens. In cancer cells, it induces apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
9-Chloro-1H-pyrazolo[3,4-f]quinoline can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]quinoline: This compound has a similar structure but lacks the chlorine atom at the 9th position.
2-chloroquinoline: Another related compound that serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
9-chloro-1H-pyrazolo[3,4-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-7-3-4-12-8-2-1-6-5-13-14-10(6)9(7)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBYXGAMISFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C3=C1C=NN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
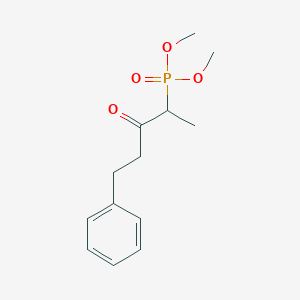
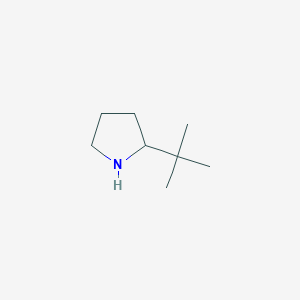
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
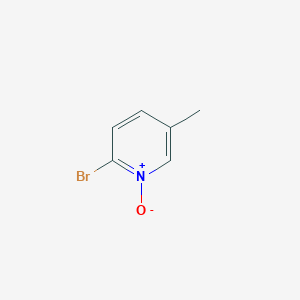
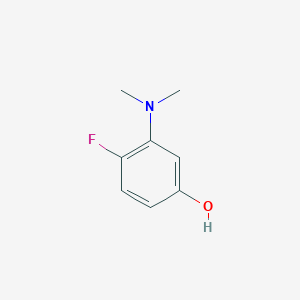
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
